(S)-3-Bromo-1,1,1-trifluoropropan-2-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C3H4BrF3O |
|---|---|
Molecular Weight |
192.96 g/mol |
IUPAC Name |
(2S)-3-bromo-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2/t2-/m1/s1 |
InChI Key |
VBHIIZIQRDVGDH-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(F)(F)F)O)Br |
Canonical SMILES |
C(C(C(F)(F)F)O)Br |
Origin of Product |
United States |
The Ascendancy of Chiral Fluorinated Building Blocks in Asymmetric Synthesis
The introduction of fluorine into organic scaffolds can profoundly alter a molecule's physical, chemical, and biological properties. In the realm of medicinal chemistry, fluorination can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. When combined with chirality, the possibilities for designing novel, highly specific therapeutic agents expand significantly.
Chiral fluorinated building blocks are small, enantiomerically pure molecules that serve as starting materials or key intermediates in the synthesis of more complex chiral targets. Their utility lies in the ability to introduce both fluorine atoms and a defined stereocenter into a molecule in a single, efficient step. This approach is often more practical and cost-effective than establishing chirality and introducing fluorine in separate synthetic operations. The demand for such building blocks has spurred the development of innovative asymmetric methodologies to access these valuable compounds with high enantiomeric purity.
Unveiling S 3 Bromo 1,1,1 Trifluoropropan 2 Ol: Structure and Chemical Importance
Enantioselective Reduction Strategies
The most direct route to this compound involves the enantioselective reduction of its corresponding ketone, 3-bromo-1,1,1-trifluoroacetone (B149082). Various methods have been developed to achieve high enantioselectivity in this transformation.
Borane-Mediated Asymmetric Reduction Protocols (e.g., with β-chlorodiisopinocampheylborane (DIP-Cl))
Asymmetric reduction using chiral borane (B79455) reagents is a well-established method for producing chiral alcohols. β-chlorodiisopinocampheylborane (DIP-Cl) has proven to be a highly effective reagent for the reduction of a variety of ketones, including α-haloketones and trifluoromethyl ketones. researchgate.netiupac.org
The reduction of trifluoromethyl ketones with DIP-Chloride generally yields products with high enantiomeric excess (ee). iupac.org For instance, the reduction of trifluoroacetone with DIP-Chloride provides the corresponding alcohol in 96% ee. researchgate.netlookchem.com The high level of enantioselectivity is attributed to the steric and electronic effects of the fluorine atoms, which appear to alter the course of the reduction compared to their non-fluorinated analogs. iupac.org The proposed transition state involves a six-membered ring in a boat conformation, where the steric bulk of the R groups on the ketone dictates the stereochemical outcome. uwindsor.ca For many ketones, the reagent derived from (R,R)-pinene or (-)-DIP-Cl typically yields the (S)-alcohol. uwindsor.ca
Table 1: Asymmetric Reduction of Ketones with DIP-Chloride
| Ketone | Product Alcohol | Enantiomeric Excess (ee) |
| Trifluoroacetone | 1,1,1-Trifluoropropan-2-ol | 96% |
| Monofluoroacetone | 1-Fluoropropan-2-ol | 61% |
| Difluoroacetone | 1,1-Difluoropropan-2-ol | 5% |
Data sourced from a comparative study on the asymmetric reduction of fluoromethyl ketones. researchgate.netlookchem.com
Catalytic Asymmetric Hydrogenation Approaches (e.g., using chiral Ru catalysts)
Catalytic asymmetric hydrogenation offers a highly efficient and atom-economical method for the synthesis of chiral alcohols. Chiral ruthenium (Ru) catalysts, particularly those complexed with N-tosylethylenediamine ligands, have emerged as powerful tools for the hydrogenation of a wide range of ketones. nih.govrsc.org These catalysts can operate under acidic conditions, which is advantageous for base-sensitive substrates. nih.gov
The hydrogenation of ketones using these Ru catalysts can achieve high substrate-to-catalyst molar ratios and excellent enantioselectivities, often exceeding 99% ee. nih.govrsc.org For example, the hydrogenation of 4-chromanone (B43037) derivatives using an (S,S)-catalyst in methanol (B129727) produces the corresponding (S)-4-chromanols with 97% ee. nih.gov While specific data for 3-bromo-1,1,1-trifluoroacetone is not detailed in the provided search results, the high efficiency of these catalysts with various aromatic and heteroaromatic ketones suggests their potential applicability. rsc.orgresearchgate.net
Biocatalytic Enantioselective Reduction Methods (e.g., with alcohol dehydrogenases or carbonyl reductases)
Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs), presents a green and highly selective alternative for the synthesis of chiral alcohols. nih.govtudelft.nlnih.gov These enzymes operate under mild reaction conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. tudelft.nl
ADHs and KREDs catalyze the reduction of prochiral ketones to their corresponding chiral alcohols, often with very high enantiomeric excess. nih.govnih.gov These enzymes have been successfully employed for the reduction of a wide variety of ketones, including those with bulky substituents. For instance, a carbonyl reductase has been used to reduce the Wieland-Miescher ketone to the corresponding alcohol in excellent yield and 99% ee. nih.gov The stereochemical outcome (Prelog or anti-Prelog) is dependent on the specific enzyme used. nih.gov While direct examples of the biocatalytic reduction of 3-bromo-1,1,1-trifluoroacetone are not prevalent in the provided results, the broad substrate scope of these enzymes makes them promising candidates for this transformation. nih.govnih.gov
Ring-Opening Reactions of Trifluoromethyloxiranes as Precursors
An alternative strategy for the synthesis of this compound involves the ring-opening of a suitable trifluoromethyl-substituted epoxide precursor. This approach relies on the controlled reaction of a nucleophile with the epoxide ring.
Nucleophilic Ring Opening with Nitrogen-Containing Nucleophiles (e.g., ammonia, diethylamine, sodium azide)
The nucleophilic ring-opening of epoxides is a fundamental reaction in organic synthesis for the preparation of β-functionalized alcohols. rsc.org With unsymmetrical epoxides, the regioselectivity of the attack is a critical consideration. Generally, under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom in an SN2-type mechanism. libretexts.orgyoutube.com
Nitrogen-containing nucleophiles such as ammonia, amines, and azides are commonly used to open epoxide rings, leading to the formation of β-amino alcohols or their precursors. rsc.orgnih.govrsc.org The reaction of these nucleophiles with epoxides can be influenced by the choice of catalyst and reaction conditions. rsc.org For instance, catalyst-controlled regioselectivity has been achieved in the ring-opening of unbiased trans-epoxides using a cationic aluminum salen catalyst. rsc.org
Regioselectivity and Stereocontrol in Ring-Opening Reactions
The regioselectivity of epoxide ring-opening is dictated by both steric and electronic factors. clockss.org In the case of perfluorinated epoxides like hexafluoropropylene oxide (HFPO), an unusual regioselectivity is observed where the nucleophile preferentially attacks the more sterically hindered carbon atom. nih.gov This is attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which makes the adjacent carbon more electrophilic, and a lower destabilizing distortion energy required to reach the transition state for attack at this position. nih.gov
For non-fluorinated unsymmetrical epoxides, acidic conditions generally favor nucleophilic attack at the more substituted carbon, which can better stabilize a partial positive charge (SN1-like character). libretexts.org In contrast, basic conditions lead to attack at the less substituted carbon (SN2 character). libretexts.org Stereocontrol is also a key aspect, with SN2-type ring-opening reactions proceeding with inversion of configuration at the attacked carbon center. libretexts.org The ability to control both regioselectivity and stereochemistry is paramount in synthesizing a specific enantiomer of a chiral alcohol like this compound from an epoxide precursor.
Synthetic Routes from Halogenated Propanone Derivatives
The most direct and widely explored approach for the synthesis of this compound involves the asymmetric reduction of a corresponding halogenated propanone precursor. This strategy leverages the well-established field of asymmetric ketone reduction to introduce the desired chirality at the secondary alcohol center.
Strategies Involving 3-Bromo-1,1,1-trifluoropropan-2-one
The primary starting material for this synthetic strategy is 3-Bromo-1,1,1-trifluoropropan-2-one. This α-haloketone provides the necessary carbon skeleton and the trifluoromethyl and bromo substituents. The key transformation is the enantioselective reduction of the ketone functionality to a secondary alcohol with the (S)-configuration.
The high degree of enantioselectivity is attributed to the steric bulk and defined chiral environment provided by the isopinocampheyl ligands on the boron atom, which effectively directs the hydride delivery to one face of the prochiral ketone.
| Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™) | 3-Bromo-1,1,1-trifluoropropan-2-one | This compound | 64 (for subsequent epoxide) | 96 (for subsequent epoxide) | researchgate.net |
Alternative Halogenation-Based Synthetic Pathways
While the asymmetric reduction of 3-bromo-1,1,1-trifluoropropan-2-one is a direct and effective route, alternative pathways involving different halogenation strategies are also conceivable. One such approach could commence with a non-halogenated trifluoromethylated precursor, such as 3,3,3-trifluoropropene (B1201522).
A patented method describes the synthesis of 3-bromo-1,1,1-trifluoropropane by reacting 3,3,3-trifluoropropene with hydrogen bromide at elevated temperatures in the presence of an active carbon catalyst. google.com This provides the basic carbon skeleton with the required trifluoromethyl and bromo groups. The subsequent challenge lies in the regioselective and stereoselective introduction of a hydroxyl group at the C-2 position.
A potential strategy to achieve this would be through a halohydrin formation reaction on 3,3,3-trifluoropropene. The reaction of an alkene with a halogen (such as bromine) in the presence of water typically yields a halohydrin, where a halogen and a hydroxyl group are added to adjacent carbons. jove.commasterorganicchemistry.comchadsprep.comchemistrysteps.com For an unsymmetrical alkene like 3,3,3-trifluoropropene, the regioselectivity of this addition would be crucial. The electrophilic bromine would likely add to the less substituted carbon, leading to the formation of a bromonium ion intermediate. Subsequent attack by water would preferentially occur at the more substituted carbon, which in this case is the carbon bearing the trifluoromethyl group. This would result in the formation of 1-bromo-3,3,3-trifluoropropan-2-ol. To achieve the desired (S)-enantiomer, an enantioselective version of the halohydrin formation would be necessary. While this specific transformation for 3,3,3-trifluoropropene is not extensively documented, the general principles of asymmetric halohydrin formation could be applied.
Stereochemical Control and Purity in S 3 Bromo 1,1,1 Trifluoropropan 2 Ol Synthesis and Transformations
Methodologies for Achieving High Enantiomeric Excess
Achieving a high enantiomeric excess (ee) is paramount in the synthesis of chiral compounds like (S)-3-Bromo-1,1,1-trifluoropropan-2-ol. Several strategies have been developed to this end, primarily revolving around enantioselective catalysis and enzymatic resolutions.
Enantioselective Catalysis:
Asymmetric Hydrogenation: A prominent method for producing chiral alcohols is the asymmetric hydrogenation of the corresponding prochiral ketone, in this case, 3-bromo-1,1,1-trifluoro-2-propanone. thermofisher.comsigmaaldrich.com This approach employs chiral transition metal catalysts, often based on ruthenium (Ru), to facilitate the stereoselective reduction of the carbonyl group. Catalytic systems composed of a ruthenium center, a chiral diphosphine ligand, and a chiral diamine have demonstrated high efficiency, delivering the desired (S)-enantiomer with high enantiomeric excess (>95% ee) and chemical purity.
Asymmetric Transfer Hydrogenation: This method offers an alternative to using high-pressure hydrogen gas. It involves the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone, mediated by a chiral catalyst. liverpool.ac.uk
Organocatalysis: Chiral organic molecules can also act as catalysts to achieve enantioselective synthesis. While specific examples for the direct synthesis of this compound are not detailed in the provided results, organocatalysis represents a growing field for the formation of chiral alcohols.
Enzymatic and Biocatalytic Methods:
Kinetic Resolution: This technique involves the use of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture of 3-bromo-1,1,1-trifluoropropan-2-ol. encyclopedia.pub For instance, a lipase (B570770) could selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation. encyclopedia.pub
Dynamic Kinetic Resolution (DKR): DKR is a more advanced approach that combines the enzymatic resolution with in-situ racemization of the unwanted enantiomer. encyclopedia.puborganic-chemistry.org This allows for the theoretical conversion of the entire racemic starting material into the desired enantiomer, achieving yields up to 100%. encyclopedia.pub A ruthenium catalyst can be used for the racemization in conjunction with a lipase for the resolution. organic-chemistry.org
Enantioselective Reduction by Microorganisms: Whole-cell biocatalysis using microorganisms like baker's yeast has been shown to reduce 1,1,1-trifluoroacetone (B105887) to (S)-1,1,1-trifluoro-2-propanol with high enantiomeric excess. Specific carbonyl reductases within these organisms are responsible for this stereoselective transformation. This principle can be extended to the reduction of 3-bromo-1,1,1-trifluoro-2-propanone.
Chiral Pool Synthesis:
This strategy utilizes a readily available chiral starting material to synthesize the target molecule. For example, a one-pot asymmetric synthesis of enantiomerically enriched (trifluoromethyl)oxirane can be achieved via the asymmetric reduction of 1-bromo-3,3,3-trifluoro-2-propanone using a chiral borane (B79455) reagent, followed by ring closure. researchgate.net This chiral epoxide can then serve as a precursor to this compound.
Table 1: Methodologies for High Enantiomeric Excess
| Methodology | Description | Key Features |
|---|---|---|
| Asymmetric Hydrogenation | Reduction of 3-bromo-1,1,1-trifluoro-2-propanone using a chiral transition metal catalyst (e.g., Ru-based). | High enantioselectivity (>95% ee) and chemical purity. |
| Dynamic Kinetic Resolution | Combination of enzymatic resolution and in-situ racemization of the undesired enantiomer. encyclopedia.puborganic-chemistry.org | Theoretical 100% yield of the desired enantiomer. encyclopedia.pub |
| Enzymatic Reduction | Use of isolated enzymes or whole microorganisms to reduce the corresponding ketone. | High stereoselectivity. |
| Chiral Pool Synthesis | Synthesis from a readily available chiral precursor, such as a chiral epoxide. researchgate.net | Utilizes existing chirality to build the target molecule. |
Analytical Techniques for Chiral Purity Assessment and Enhancement
Once a synthesis has been performed, it is crucial to accurately determine the enantiomeric excess of the product. Several analytical techniques are employed for this purpose.
Chromatographic Methods:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective technique for separating enantiomers. youtube.com It can be performed in a few ways:
Chiral Stationary Phases (CSPs): The most direct method involves using a column where the stationary phase is chiral. youtube.com The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation. youtube.com Polysaccharide-based CSPs are common. youtube.com
Chiral Mobile Phase Additives (CMAs): A chiral additive is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers of the analyte. youtube.com These diastereomers can then be separated on a standard achiral column. youtube.com
Chiral Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. youtube.com These diastereomers have different physical properties and can be separated by standard HPLC on an achiral column. nih.gov
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to the NMR sample can induce different chemical shifts for the corresponding protons in the two enantiomers, allowing for their quantification. libretexts.org For instance, (S)-3,3'-dibromo-1,1'-bi-2-naphthol has been used as a CSA for determining the enantiomeric purity of flavanones. nih.gov
Chiral Shift Reagents: Lanthanide-based chiral shift reagents can be used to induce separation of NMR signals for enantiomers. harvard.edu
¹⁹F NMR Spectroscopy: Due to the trifluoromethyl group in this compound, ¹⁹F NMR is a powerful tool. nih.govacs.org Derivatization with a fluorinated chiral agent can lead to baseline peak separations of the analyte enantiomers in the ¹⁹F{¹H} NMR spectrum, enabling accurate determination of the enantiomeric excess. nih.govacs.org This technique offers high sensitivity and can detect impurities at very low levels. spectralservice.de
Other Methods:
Polarimetry: This classical technique measures the optical rotation of a sample. thieme-connect.de While it can indicate the presence of a chiral substance, its accuracy for determining enantiomeric purity is limited unless the specific rotation of the pure enantiomer is known with high certainty. thieme-connect.de
Enhancement of Chiral Purity:
If the initial synthesis does not yield the desired enantiomeric excess, purification methods can be employed.
Crystallization: Diastereomeric salts formed by reacting the racemic alcohol with a chiral acid or base can be separated by fractional crystallization.
Chromatography: Preparative chiral HPLC can be used to separate larger quantities of enantiomers.
Table 2: Analytical Techniques for Chiral Purity Assessment
| Technique | Principle | Advantages |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral environment (CSP, CMA, or after derivatization). youtube.com | High accuracy and resolution. nih.gov |
| ¹⁹F NMR Spectroscopy | Exploits the fluorine atoms for high sensitivity and resolution, often after derivatization with a chiral agent. nih.govacs.orgspectralservice.de | High sensitivity, suitable for fluorinated compounds. spectralservice.de |
| ¹H NMR with CSAs | A chiral solvating agent induces chemical shift differences between enantiomers. libretexts.org | Direct method without covalent derivatization. libretexts.org |
Reactivity Profiles and Derivatization Strategies of S 3 Bromo 1,1,1 Trifluoropropan 2 Ol
Chemical Transformations Involving the Hydroxyl Functionality
The hydroxyl group in (S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a primary site for various chemical modifications. Its reactivity is typical of a secondary alcohol, though influenced by the adjacent electron-withdrawing trifluoromethyl group.
Common transformations include:
Esterification: The hydroxyl group readily reacts with carboxylic acids, acid chlorides, and anhydrides to form the corresponding esters. This reaction is often catalyzed by acids or coupling agents.
Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. msu.edu
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-bromo-1,1,1-trifluoropropan-2-one, using various oxidizing agents.
Substitution: The hydroxyl group itself is a poor leaving group. libretexts.org To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate, mesylate, or by protonation in the presence of a strong acid. libretexts.orgchemistrywithdrsantosh.com For instance, reaction with hydrogen halides can replace the hydroxyl group with a halogen. chemistrywithdrsantosh.comvaia.com Thionyl chloride and phosphorus halides are also effective reagents for this conversion. chemistrywithdrsantosh.comchemguide.co.uk
A variety of derivatization reagents are employed to modify the hydroxyl group for analytical purposes, such as enhancing detection in liquid chromatography. researchgate.netresearchgate.net
Reactivity at the Bromine Substituent
The bromine atom in this compound is susceptible to nucleophilic substitution reactions. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and prone to attack by nucleophiles.
Key reactions involving the bromine substituent include:
Nucleophilic Substitution: A wide range of nucleophiles, such as azides, cyanides, and thiolates, can displace the bromide ion. This allows for the introduction of various functional groups at this position. The reaction typically proceeds via an SN2 mechanism.
Elimination Reactions: Treatment with a strong base can induce the elimination of hydrogen bromide, leading to the formation of an alkene. However, intramolecular displacement of the bromide by the deprotonated hydroxyl group is a competing and often favored reaction, leading to the formation of trifluoromethyloxirane. google.com
The reactivity of the C-Br bond is a crucial aspect of the synthetic utility of this compound, enabling its use as a precursor to a variety of other chiral building blocks.
Influence of the Trifluoromethyl Group on Reaction Pathways
The trifluoromethyl (CF3) group exerts a profound influence on the reactivity of this compound through its strong electron-withdrawing inductive effect. nih.govvaia.com This effect significantly impacts the properties of the adjacent functional groups.
Key influences of the trifluoromethyl group include:
Increased Acidity of the Hydroxyl Group: The electron-withdrawing nature of the CF3 group increases the acidity of the hydroxyl proton, making it more susceptible to deprotonation. msu.edu
Activation of Electrophilic Sites: The CF3 group enhances the electrophilicity of the adjacent carbon atoms, making them more reactive towards nucleophiles. nih.gov This is evident in the reactivity of both the carbon bearing the hydroxyl group and the carbon bearing the bromine atom.
Stabilization of Intermediates: The CF3 group can stabilize anionic intermediates formed during reactions, such as the alkoxide formed upon deprotonation of the alcohol.
Steric Effects: While electronically powerful, the trifluoromethyl group is also sterically demanding, comparable in size to an ethyl or even a sec-butyl group. researchgate.netresearchgate.net This steric bulk can influence the regioselectivity and stereoselectivity of reactions by hindering the approach of reagents from certain directions. For instance, in some reactions, it has been observed to direct incoming groups to the meta position in aromatic systems due to the destabilization of ortho and para intermediates. vaia.com
The radical CF3 is considered electrophilic, in contrast to the nucleophilic CF2H radical. nih.gov This electrophilicity arises from the strong inductive withdrawal by the three fluorine atoms. nih.gov
Participation in Multicomponent Reactions and Cascade Cyclizations
The unique combination of functional groups in this compound makes it an ideal candidate for use in multicomponent reactions and cascade cyclizations. These strategies allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot. qsstudy.com
Examples of its application in such reactions include:
Cascade Reactions for Heterocycle Synthesis: The ability of the hydroxyl and bromo functionalities to participate in sequential reactions is a key feature. For instance, after an initial reaction at one site, a subsequent intramolecular cyclization can be triggered. A common cascade involves the initial displacement of the bromide by a nucleophile, followed by an intramolecular reaction involving the hydroxyl group, or vice-versa.
Fluorinated Building Block Synthesis: This compound serves as a starting point for generating a variety of fluorinated building blocks through cascade reactions. rsc.orgnih.govnih.govresearchgate.net For example, a sequence of reactions can lead to the formation of fluorinated pyrans. researchgate.net
The development of cascade reactions utilizing fluorinated building blocks is a significant area of research in fluorine chemistry, aiming for efficient and environmentally benign synthetic methods. qsstudy.com
Generation of Downstream Fluorinated Chiral Building Blocks (e.g., trifluoromethyloxiranes)
One of the most important applications of this compound is its conversion into other valuable chiral fluorinated building blocks. The generation of (S)-trifluoromethyloxirane is a prime example.
Synthesis of (S)-Trifluoromethyloxirane:
Intramolecular Cyclization: Treatment of this compound with a base, such as sodium hydroxide, results in the deprotonation of the hydroxyl group. google.com The resulting alkoxide then undergoes an intramolecular SN2 reaction, displacing the bromide ion to form the epoxide ring. google.com This reaction proceeds with inversion of configuration at the carbon bearing the bromine.
Other Downstream Building Blocks:
The versatile reactivity of this compound allows for the synthesis of a wide array of other chiral fluorinated molecules. By carefully choosing the reaction conditions and reagents, one can selectively transform the hydroxyl or bromo functionalities to introduce new functional groups and build molecular complexity.
For instance, nucleophilic substitution of the bromide followed by modification of the hydroxyl group can lead to a diverse range of trifluoromethyl-containing chiral synthons. These building blocks are highly sought after in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. rsc.orgresearchgate.net
The ability to generate these downstream building blocks from a readily accessible chiral precursor highlights the synthetic importance of this compound.
Strategic Applications of S 3 Bromo 1,1,1 Trifluoropropan 2 Ol in Complex Molecule Synthesis
Construction of Chiral Fluorinated Amines and β-Amino Alcohols
(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a key starting material for the stereoselective synthesis of chiral fluorinated amines and β-amino alcohols. These structural motifs are critical components of many pharmaceutical agents. The presence of fluorine can lower the basicity of the amine group, which may improve a drug molecule's bioavailability. nih.gov
The synthetic strategy typically involves the transformation of the bromoalcohol into a chiral epoxide intermediate. This is achieved through an intramolecular Williamson ether synthesis, where the alcohol is deprotonated by a base, and the resulting alkoxide displaces the adjacent bromide. The resulting (S)-1,1,1-trifluoro-2,3-epoxypropane is a powerful electrophile.
Subsequent ring-opening of this chiral epoxide with various nitrogen nucleophiles (e.g., ammonia, primary amines, or an azide (B81097) followed by reduction) proceeds with high regioselectivity and stereospecificity. This process yields a range of chiral 1-amino-3,3,3-trifluoropropan-2-ols (β-amino alcohols). The defined stereocenter from the parent alcohol dictates the stereochemistry of the final product, ensuring access to enantiomerically pure compounds.
Synthesis of Diverse Trifluoromethylated Heterocyclic Systems
The compound is a potent precursor for creating a variety of trifluoromethylated heterocycles, which are foundational structures in numerous bioactive molecules. The synthesis of trifluoromethylated thiazoles, for instance, highlights this utility.
While the direct cyclization from the alcohol is not typical, its oxidized counterpart, 3-bromo-1,1,1-trifluoro-2-propanone, is a key intermediate that readily undergoes cyclization reactions. scielo.br A one-pot, multicomponent domino reaction has been developed to synthesize 4-(trifluoromethyl)-2-thiazolamine from this ketone. scielo.br The process begins with the thionation of 3-bromo-1,1,1-trifluoro-2-propanone using phosphorus pentasulfide to generate the highly reactive 3-bromo-1,1,1-trifluoropropane-2-thione intermediate. scielo.br Subsequent addition of cyanamide (B42294) and a base triggers a cyclization reaction to furnish the desired thiazolamine. scielo.br This product is a crucial intermediate for manufacturing various pharmaceuticals. scielo.br
Research has focused on optimizing the reaction conditions for this transformation to maximize yield, as detailed in the following table.
Table 1: Optimization of 4-(Trifluoromethyl)-2-thiazolamine Synthesis This table is interactive. You can sort and filter the data.
| Entry | P4S10 (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 0.4 | AcONa (1.0) | THF | 60 | 30 | 32 |
| 2 | 0.5 | AcONa (1.0) | THF | 60 | 30 | 45 |
| 3 | 0.6 | AcONa (1.0) | THF | 60 | 30 | 51 |
| 4 | 0.7 | AcONa (1.0) | THF | 60 | 30 | 50 |
Data sourced from a study on one-pot domino synthesis. scielo.br
This methodology demonstrates how this compound, via its oxidation product, serves as a gateway to important trifluoromethylated heterocyclic systems like thiazolines and other related structures.
Enabling Stereocontrolled Synthesis of Advanced Intermediates
The intrinsic chirality of this compound is fundamental to its utility in stereocontrolled synthesis. The pre-existing stereocenter at the C-2 position acts as a control element, guiding the stereochemical outcome of subsequent reactions. This allows chemists to build more complex molecules with a predictable three-dimensional architecture.
Chiral fluorinated alcohols are recognized as versatile building blocks for constructing advanced intermediates. The synthetic power of this compound lies in the ability to perform distinct, stereospecific reactions at its two functional groups. For example, the bromine atom can be displaced by a nucleophile via an S_N2 reaction, which proceeds with inversion of stereochemistry. Alternatively, the alcohol group can be derivatized or used to direct reactions at neighboring positions. By carefully selecting the sequence of reactions, the initial chirality of the starting material is transferred to more elaborate structures, providing access to advanced intermediates that would be difficult to synthesize using other methods.
Integration into the Synthesis of Bioactive Chemical Entities
The ultimate value of this compound is demonstrated by its integration into the synthesis of molecules with significant biological activity. Its utility spans both the pharmaceutical and agrochemical sectors.
The trifluoromethylated heterocycles derived from this building block are of particular importance. For instance, 4-(trifluoromethyl)-2-thiazolamine, synthesized from the corresponding bromo-ketone, is a key intermediate for manufacturing a number of pharmaceuticals, including potential anti-cancer and anti-HCV (Hepatitis C virus) agents. scielo.br Furthermore, the parent compound class, brominated saturated alcohols, is used in the preparation of fungicides, indicating a direct pathway to agrochemical agents. chemicalbook.com The incorporation of the trifluoromethyl group is a well-established strategy in drug design, as seen in molecules like the calcimimetic drug Cinacalcet, which contains a trifluoromethylphenyl group and is used to treat hyperparathyroidism. nih.gov
The application of this compound provides a reliable route to these and other bioactive entities, where the trifluoromethyl group and the specific stereochemistry are crucial for efficacy.
Mechanistic Insights and Advanced Spectroscopic Characterization of S 3 Bromo 1,1,1 Trifluoropropan 2 Ol
Advanced Nuclear Magnetic Resonance (NMR) Applications
The trifluoromethyl group of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol makes it a valuable tool in ¹⁹F NMR spectroscopy, a technique prized for its high sensitivity and the large chemical shift range of the fluorine nucleus. These properties allow for the detection of subtle changes in the local molecular environment with minimal background interference in biological samples.
¹⁹F NMR as a Thiol-Reactive Probe for Studying Chemical Environments
3-Bromo-1,1,1-trifluoro-2-propanol (BTFP) is utilized as a thiol-reactive trifluoromethyl probe in ¹⁹F NMR studies. sigmaaldrich.comresearchgate.net Its utility stems from the ability of the bromo-alcohol moiety to react with free thiol groups, such as the side chains of cysteine residues in proteins. This covalent labeling introduces a trifluoromethyl group as a spectroscopic reporter at a specific site.
The ¹⁹F NMR chemical shift of the BTFP tag is highly sensitive to its local environment. sigmaaldrich.com Variations in solvent polarity, for instance, can induce significant changes in the observed chemical shift. This sensitivity allows researchers to probe the chemical environment of the labeled site, providing insights into protein structure, conformation, and interactions. sigmaaldrich.comresearchgate.net By monitoring the ¹⁹F signal, one can detect conformational changes or ligand binding events that alter the local milieu of the attached probe.
Optimizing Chemical Shift Dispersion in ¹⁹F NMR for Protein Studies
A critical factor in the effectiveness of an NMR probe is its chemical shift dispersion—the range of chemical shifts observed for the probe in different environments. A larger dispersion allows for better resolution of distinct protein conformations or states. Studies have been conducted to evaluate the chemical shift dispersion of BTFP and compare it with other thiol-reactive probes.
In one such study, the ¹⁹F NMR chemical shifts of several trifluoromethyl probes conjugated to the tripeptide glutathione (B108866) were measured in methanol (B129727)/water mixtures of varying polarity. The results indicated that probes with a CF₃ group directly attached to an aromatic ring, such as 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA), exhibit a significantly greater range of chemical shifts compared to aliphatic probes like BTFP and 3-bromo-1,1,1-trifluoropropan-2-one (BTFA). This suggests that while BTFP is a useful probe, others may be more suitable for studies requiring the resolution of very subtle environmental differences due to their superior chemical shift dispersion.
| Probe Name | Abbreviation | Observed Chemical Shift Range (ppm) |
|---|---|---|
| 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide | BTFMA | ~0.45 |
| N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide | 3-BTFMA | ~0.40 |
| 3-bromo-1,1,1-trifluoropropan-2-ol | BTFP | ~0.15 |
| 3-bromo-1,1,1-trifluoropropan-2-one | BTFA | <0.10 |
Photodissociation Dynamics and Reaction Pathways
The photodissociation dynamics of 3-bromo-1,1,1-trifluoro-2-propanol have been investigated using laser-based techniques to understand its fundamental photochemical behavior. sigmaaldrich.comresearchgate.netnih.gov These studies provide insight into the bond-breaking processes that occur upon absorption of ultraviolet light.
When BTFP is excited by a laser at 193 nm, the primary proposed step is the direct dissociation of the carbon-bromine (C-Br) bond. nih.gov This initial event occurs on a repulsive electronic state and produces a bromine atom and a CF₃-CH(OH)-CH₂ radical. This radical intermediate, possessing sufficient internal energy, can then undergo a secondary, spontaneous dissociation of the carbon-oxygen (C-OH) bond to yield an OH radical. nih.gov The formation rate of this OH radical has been calculated using Rice-Ramsperger-Kassel-Marcus (RRKM) theory to be approximately 5.8 x 10⁶ s⁻¹. nih.gov
The nascent OH radicals produced are found to be mostly vibrationally cold but show moderate rotational excitation. nih.gov A significant portion of the available energy is channeled into the translational motion of the fragments. nih.gov
| Energy Component | Energy (kcal/mol) | Percentage of Available Energy |
|---|---|---|
| Translation | 15.1 | ~42% |
| Rotation | 1.3 | ~4% |
| Vibration | 0.0 | 0% |
Studies at a different wavelength, 234 nm, have focused on the primary bromine atom fragment. researchgate.net These experiments revealed that the dissociation process is rapid and leads to an anisotropic distribution of the Br atom fragments, confirming that the C-Br bond cleavage occurs on a repulsive surface. researchgate.net
Elucidation of Asymmetric Induction Mechanisms in Related Systems
The synthesis of enantiopure chiral alcohols, such as the parent structure of this compound, is of great importance for the pharmaceutical and agrochemical industries. nih.govnih.gov The primary method for producing such compounds is the asymmetric hydrogenation of the corresponding prochiral ketones, for instance, the reduction of a trifluoromethyl ketone. nih.gov The mechanisms of these reactions provide fundamental insights into asymmetric induction.
Transition metal catalysts, particularly those based on ruthenium (Ru) and iridium (Ir) complexed with chiral ligands, are highly effective for this transformation. nih.govnih.gov A widely accepted mechanism for catalysts involving chiral diphosphine and diamine ligands with Ru(II) is a concerted, six-membered transition state. nih.gov In this model, the catalyst activates molecular hydrogen, and the ketone substrate coordinates to the metal center. The hydride is then transferred from the metal to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen, all within a single transition state. nih.govyoutube.com
The stereochemical outcome of the reaction is dictated by the precise geometry of this transition state. The chiral ligand creates a highly specific steric and electronic environment that forces the ketone to approach the catalyst from one specific face (either Re or Si). youtube.com The choice between two possible diastereomeric transition states determines the chirality of the resulting alcohol product. This metal-ligand bifunctional mechanism, where both the metal and the ligand actively participate in the hydrogen transfer, is considered the origin of the high catalytic activity and enantioselectivity observed in these systems. nih.gov The development of these catalytic systems has been crucial for accessing a wide variety of chiral fluorinated alcohols with high enantiomeric purity. rsc.org
Emerging Research Directions and Future Prospects for S 3 Bromo 1,1,1 Trifluoropropan 2 Ol
Development of Green Chemistry Approaches for Synthesis
The synthesis of enantiomerically pure compounds is a central goal of modern chemistry. Green chemistry principles encourage the use of methods that are efficient, produce less waste, and use less hazardous substances. For (S)-3-Bromo-1,1,1-trifluoropropan-2-ol, the most promising green approach is the asymmetric biocatalytic reduction of the corresponding prochiral ketone, 3-bromo-1,1,1-trifluoro-2-propanone. almacgroup.com
Biocatalysis, using either isolated enzymes or whole-cell systems, offers high selectivity under mild reaction conditions, avoiding the need for heavy metal catalysts or harsh reagents. researchgate.net Carbonyl reductases (CREDs) are particularly effective for the stereoselective reduction of ketones. almacgroup.com Research has demonstrated the successful reduction of various α-halo ketones to their corresponding chiral alcohols with high yields and excellent enantiomeric excess (e.e.). almacgroup.com For example, carbonyl reductases from sources like Candida parapsilosis and Lactobacillus kefir are known to catalyze anti-Prelog reductions, which would yield the desired (S)-enantiomer from the ketone precursor. researchgate.netnih.govnih.gov
The chemo-enzymatic synthesis of chiral fluorine-containing building blocks is a well-established and powerful strategy. chimia.chdocumentsdelivered.comchimia.ch This approach combines the best of chemical synthesis and biocatalysis to create complex, optically active molecules efficiently. chimia.ch
| Biocatalyst/Method | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Recombinant Carbonyl Reductase (CRED) | α-Halo Ketones | Chiral α-Halo Alcohols | High stereoselectivity (>99% e.e.) and good yields. Cofactor recycling systems (e.g., with glucose dehydrogenase) enhance efficiency. | almacgroup.comresearchgate.net |
| Whole Cells (e.g., Lactobacillus kefir) | Ethyl 4-chloroacetoacetate | (S)-ethyl 4-chloro-3-hydroxybutanoate | Demonstrates the feasibility of using whole-cell systems for asymmetric reduction of halo-ketones without organic solvents. | researchgate.net |
| Candida parapsilosis Carbonyl Reductase (SCRII) | 2-Hydroxyacetophenone | (S)-1-phenyl-1,2-ethanediol | Exhibits anti-Prelog selectivity, yielding the (S)-alcohol with 100% optical purity, a model for reducing similar ketones. | nih.gov |
Exploration of Novel Catalytic Methods and Reaction Discoveries
This compound is not just a target molecule but also a valuable starting material for novel catalytic reactions. Its trifunctional nature allows it to be used in a variety of transformations to build more complex chiral molecules. The development of new catalytic methods that utilize such building blocks is a major area of research. researchgate.netfrontiersin.org
One emerging area is the use of bisfunctionalized electrophiles in cross-coupling reactions. For instance, a conceptually new approach to chiral α-trifluoromethyl ethers involves the nickel-catalyzed stereoconvergent Hiyama cross-coupling. researchgate.net While this specific study used α-chloro-α-trifluoromethyl ethers, this compound is a direct precursor to such electrophiles. The hydroxyl group can be converted into a good leaving group, setting the stage for cross-coupling reactions that construct new carbon-carbon or carbon-heteroatom bonds at the chiral center.
The trifluoromethylated tertiary chiral alcohol moiety is an attractive motif in medicinal chemistry, and catalytic methods that provide access to these structures are highly sought after. nih.gov The ynamide unit adjacent to a trifluoromethylated alcohol, for example, offers unique synthetic versatility that is orthogonal to traditional propargylic alcohol chemistry. nih.gov this compound can serve as a key precursor to a variety of highly functionalized chiral building blocks for these advanced catalytic applications.
| Reaction Type | Catalyst System | Precursor Type | Product Class | Significance | Reference |
|---|---|---|---|---|---|
| Stereoconvergent Hiyama Cross-Coupling | Nickel/Chiral Ligand | α-Chloro-α-trifluoromethyl ethers | Enantioenriched α-Trifluoromethyl Ethers | Provides a catalytic route to valuable chiral ethers with high yield and enantioselectivity (e.g., 95% e.e.). | researchgate.net |
| Asymmetric Ynamide Addition | Copper/Chiral Ligand | Trifluoromethyl Ketones | Chiral β-Hydroxy Ynamides | Creates highly functionalized building blocks with a CF₃-substituted tertiary alcohol and a versatile ynamide group. | nih.gov |
| Asymmetric Friedel–Crafts Alkylation | Dinuclear Zinc Catalyst | Trifluoromethyl Pyruvate | α-Trifluoromethylated Tertiary Alcohols | A catalyst-free synthesis of potential antifungal agents bearing the α-trifluoromethylated tertiary alcohol motif. | nih.gov |
Expanding the Scope of Applications in Emerging Chemical Fields
The unique properties conferred by the trifluoromethyl group make this compound a highly attractive building block for emerging applications, particularly in agrochemicals and medicinal chemistry. researchgate.net
In the agrochemical sector, the introduction of fluorine can dramatically alter the biological activity of pesticides, enhancing their efficacy and metabolic stability. researchgate.net About 30% of all pesticides are chiral, and often only one enantiomer possesses the desired biological activity. mdpi.com The racemic form of 3-bromo-1,1,1-trifluoro-2-propanol is already known to be a precursor for halomethyl ketones used as fungicides. researchgate.netchemicalbook.com The use of the pure (S)-enantiomer could lead to the development of more potent and selective fungicides with a reduced environmental footprint. Research into new α-trifluoromethylated tertiary alcohols has already identified compounds with excellent, broad-spectrum antifungal activity. nih.gov
In medicinal chemistry, the incorporation of chiral alkyl halides and fluorinated groups is a proven strategy for enhancing the pharmacological profile of drug candidates. chimia.chresearchgate.net The trifluoromethyl alcohol motif is found in several pharmaceuticals, including anti-HIV drugs. nih.gov The precursor ketone, 3-bromo-1,1,1-trifluoroacetone (B149082), has been investigated for its potential to inhibit the VEGF receptor, suggesting a role in anticancer research. researchgate.net As a chiral building block, this compound provides a pathway to new, enantiomerically pure drug candidates with potentially improved efficacy and safety profiles.
| Field | Application | Role of this compound | Potential Impact | Reference |
|---|---|---|---|---|
| Agrochemicals | Development of Novel Fungicides | Key chiral precursor for stereospecific synthesis of active ingredients. | Increased potency, higher selectivity, and reduced environmental load compared to racemic mixtures. | nih.govresearchgate.netchemicalbook.com |
| Medicinal Chemistry | Synthesis of Bioactive Molecules | Chiral building block for introducing CF₃ and bromo-methyl groups into potential drug candidates. | Development of new therapeutics (e.g., enzyme inhibitors, anti-cancer agents) with enhanced metabolic stability and binding affinity. | researchgate.netnih.gov |
| Chemical Biology | Thiol-Reactive Probes | The racemic compound (BTFP) is a known thiol-reactive probe; the chiral version allows for stereospecific labeling. | Enables more precise study of protein structure and function by targeting specific cysteine residues in a defined stereochemical environment. | researchgate.netchemicalbook.com |
Q & A
Q. How to resolve contradictions in reported spectroscopic data?
- Methodological Answer : Cross-validate using multiple techniques:
- IR Spectroscopy : Compare O-H stretching (3200–3600 cm) and C-Br (500–600 cm) bands.
- X-ray Crystallography : Resolve ambiguities in stereochemistry.
- Reproducibility : Replicate experiments under standardized conditions (e.g., solvent: CDCl, 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
